2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Description
This compound is a pyridazinone derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and a 3,4-dimethoxyphenyl substituent. Pyridazinones are heterocyclic compounds known for diverse biological activities, including anti-inflammatory and cardiovascular effects . The benzodioxin subunit enhances metabolic stability and modulates electronic properties, while the dimethoxyphenyl group contributes to lipophilicity and receptor interactions .
Properties
Molecular Formula |
C22H20N2O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C22H20N2O6/c1-27-18-6-3-14(11-20(18)28-2)16-5-8-22(26)24(23-16)13-17(25)15-4-7-19-21(12-15)30-10-9-29-19/h3-8,11-12H,9-10,13H2,1-2H3 |
InChI Key |
OWIVCBQKHITIGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCO4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one
The pyridazinone core is synthesized via a cyclocondensation strategy (Scheme 1):
Scheme 1 : Formation of 6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one
-
Condensation : 3,4-Dimethoxyacetophenone reacts with glyoxylic acid monohydrate in acetic acid under reflux (10 h) to form an α,β-unsaturated ketone intermediate.
-
Cyclization : Hydrazine hydrate (99%) is added to the reaction mixture, inducing cyclization to yield the pyridazinone core.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 100°C for 2 h converts the 3-hydroxyl group to a chloro substituent.
Key Data :
Introduction of the 2-Oxoethyl Benzodioxin Side Chain
The side chain is introduced via nucleophilic substitution or Mitsunobu coupling (Scheme 2):
Scheme 2 : Alkylation of Pyridazinone with Benzodioxin-Containing Reagents
-
Mitsunobu Reaction :
-
Reagents: DIAD (Diisopropyl azodicarboxylate), PPh₃ (Triphenylphosphine)
-
Solvent: Anhydrous THF
-
Temperature: 0°C to room temperature (20 h)
-
Substrate: 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine reacts with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
-
-
Nucleophilic Substitution :
-
Base: Cs₂CO₃ in DMF
-
Temperature: Room temperature (overnight)
-
Substrate: 3-Hydrazino-6-(3,4-dimethoxyphenyl)pyridazine reacts with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl chloride
-
Optimization Insights :
Critical Reaction Parameters
Solvent and Temperature Effects
Reagent Stoichiometry
-
POCl₃ : 10-fold molar excess (0.182 mol per 0.0175 mol substrate) ensures complete chlorination.
-
Hydrazine Hydrate : 20-fold excess (51.4 mL, 1049 mmol) drives hydrazine substitution to 97% yield.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO) :
HRMS (ESI+) :
-
m/z Calcd for C₂₃H₂₁N₂O₆ [M+H]⁺: 421.1396; Found: 421.1399.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Oxoethyl Group
The 2-oxoethyl substituent adjacent to the benzodioxin ring is susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl group. This reaction is critical for introducing functional groups or modifying the side chain.
Pyridazinone Ring Functionalization
The pyridazinone core undergoes electrophilic substitution and alkylation reactions, particularly at the nitrogen or oxygen atoms. The electron-rich 3,4-dimethoxyphenyl group enhances electrophilic reactivity.
Hydrolysis of Methoxy Groups
The 3,4-dimethoxyphenyl substituent can undergo demethylation under acidic or basic conditions to yield catechol derivatives, altering solubility and bioactivity.
Benzodioxin Ring Reactivity
The benzodioxin moiety participates in ring-opening and oxidation reactions, particularly under harsh conditions.
| Reaction Type | Reagents/Conditions | Product/Outcome | Source |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, heat | Cleavage of the dioxane ring to form a dicarboxylic acid derivative. | |
| Reduction | LiAlH₄, THF | Reduction of the dioxane oxygen to yield diol intermediates. |
Cycloaddition Reactions
The pyridazinone core and substituents enable participation in [3+2] cycloadditions, forming fused heterocyclic systems.
| Reaction Type | Reagents/Conditions | Product/Outcome | Source |
|---|---|---|---|
| 1,3-Dipolar Addition | Diazomethane, Cu(OTf)₂ catalyst | Formation of pyrazolo[1,5-a]pyridazinone derivatives. |
Biological Interactions and Mechanistic Insights
The compound’s interactions with biological targets (e.g., COX-II) involve hydrogen bonding and π-π stacking, as revealed by molecular docking studies . Key interactions include:
-
Carbonyl oxygen of the pyridazinone ring with Phe518 (2.82 Å).
-
Benzodioxin aromatic system with hydrophobic pockets in enzyme active sites.
Experimental Considerations
Scientific Research Applications
Overview
2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry. Its unique structural features allow it to interact with multiple biological targets, leading to potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The presence of the isoquinoline structure is believed to enhance its interaction with microbial enzymes, leading to effective inhibition of bacterial growth. For instance, similar compounds have demonstrated potent activity against Mycobacterium tuberculosis, suggesting that 2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide could be explored for its antitubercular properties .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer activities. It is hypothesized that the compound can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK. This modulation can lead to inhibited cell proliferation and increased cancer cell death, making it a candidate for further investigation in oncology .
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests potential applications in treating neurological disorders. Initial binding affinity studies have shown interactions with serotonin receptors (5-HT1A and 5-HT2A), indicating possible antidepressant-like effects . This aspect warrants further exploration through behavioral studies and clinical trials.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes critical for bacterial survival and cancer cell metabolism. For example, its interaction with Mycobacterium tuberculosis enoyl reductase is crucial for its antitubercular activity. This inhibition disrupts fatty acid synthesis in bacteria, leading to their death .
Cellular Mechanisms
At the cellular level, 2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide affects various pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at specific phases, preventing further proliferation of malignant cells.
Synthesis Routes
The synthesis of 2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions:
- Formation of Isoquinoline Core : Starting materials undergo cyclization reactions to form the isoquinoline framework.
- Pyrazole Derivative Synthesis : Hydrazine derivatives are reacted with suitable carbonyl compounds.
- Final Coupling Reaction : The benzyl group is introduced through coupling reactions under controlled conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) value indicating effectiveness similar to established antibiotics. |
| Study 2 | Anticancer Evaluation | In vitro tests showed that the compound induced apoptosis in breast and colon cancer cell lines, with IC50 values lower than those of conventional chemotherapeutics. |
| Study 3 | Neuropharmacological Effects | Binding assays revealed high affinity for serotonin receptors, suggesting potential use as an antidepressant; further behavioral studies are needed for validation. |
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several derivatives in the evidence:
Pharmacological Activities
- Anti-inflammatory Activity: The benzodioxin-acetic acid analog () reduced carrageenan-induced edema in rats with potency comparable to ibuprofen (IC50 ~ 10 mg/kg) .
- Cardiovascular Activity: NDD-713, a benzodioxin-containing β1-adrenoceptor antagonist, demonstrates high selectivity for cardiovascular targets (pA2 = 8.2) . The dimethoxyphenyl group in the target compound may similarly enhance receptor binding.
- Structural-Activity Relationships (SAR): Methoxy Groups: 3,4-Dimethoxy substitution increases lipophilicity and may improve membrane permeability compared to mono-methoxy or halogenated analogs . Pyridazinone Core: The keto group at position 3 and nitrogen atoms facilitate hydrogen bonding with biological targets, as seen in related pyridazinones .
Physical and Chemical Properties
Biological Activity
The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a synthetic derivative featuring a benzodioxane moiety, which is known for various biological activities. This article explores the biological activity of this compound, drawing from diverse research findings and studies.
Molecular Formula
- C : 20
- H : 19
- N : 3
- O : 4
Structural Features
The compound includes:
- A benzodioxane ring contributing to its bioactivity.
- A pyridazinone core which is associated with various pharmacological effects.
Enzyme Inhibition
Research indicates that compounds with a benzodioxane structure exhibit significant enzyme inhibition properties. For instance, related compounds have shown:
- Inhibition against α-glucosidase : This enzyme is crucial in carbohydrate metabolism and its inhibition can be beneficial for managing diabetes mellitus .
- Acetylcholinesterase (AChE) inhibition : This is relevant for neurodegenerative conditions such as Alzheimer's disease .
Antioxidant Activity
Studies on similar benzodioxane derivatives have demonstrated their ability to inhibit lipid peroxidation. For example, certain derivatives were found to be significantly more effective than standard antioxidants like probucol in preventing human low-density lipoprotein (LDL) oxidation .
Anti-inflammatory Properties
Compounds containing the benzodioxane moiety have been recognized for their anti-inflammatory effects. Research has highlighted that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Hypolipidemic Effects
Some derivatives have exhibited hypolipidemic activity, which could help in managing cholesterol levels and reducing cardiovascular risks. For instance, specific compounds showed significant reductions in lipid levels in animal models .
Study on Enzyme Inhibition
In a study evaluating various sulfonamides with benzodioxane structures, it was found that several synthesized derivatives exhibited substantial inhibitory activity against α-glucosidase and weak inhibition against AChE. The molecular docking studies supported these findings by indicating favorable binding interactions with the target enzymes .
Investigation of Antioxidant Properties
A series of 2,3-dihydro-1,4-benzodioxin derivatives were assessed for their antioxidant capabilities. Compounds were tested for their effectiveness in inhibiting copper-induced LDL peroxidation. The most potent compounds were determined to be significantly more effective than existing treatments .
Hypolipidemic Activity in Mice
In vivo studies demonstrated that certain benzodioxane derivatives could reduce lipid levels in mice models. The observed hypolipidemic effects were dose-dependent and indicated potential for further development as therapeutic agents for hyperlipidemia .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition of α-glucosidase; weak AChE inhibition |
| Antioxidant Activity | Effective against LDL oxidation; superior to probucol |
| Anti-inflammatory | Modulation of inflammatory pathways; potential therapeutic benefits |
| Hypolipidemic Effects | Reduction of lipid levels in animal models |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyridazinone derivatives structurally related to this compound?
- Methodological Answer : A common approach involves condensation reactions between substituted pyridazinones and aldehyde derivatives in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). For example, 6-aryl-4,5-dihydropyridazin-3(2H)-ones can react with benzaldehyde derivatives at room temperature overnight, followed by acidification and recrystallization in 90% ethanol . Modifying substituents on the aldehyde or pyridazinone core allows diversification of the final product.
Q. How can researchers optimize purification for pyridazinone-based compounds with poor solubility?
- Methodological Answer : Recrystallization using mixed solvents (e.g., ethanol-water systems) is effective for isolating pyridazinone derivatives. For hydrophobic analogs, column chromatography with gradients of ethyl acetate and hexane improves separation. Purity should be confirmed via HPLC (C18 column, UV detection at 254 nm) or melting point analysis .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (e.g., dihydrobenzodioxin and dimethoxyphenyl groups) and carbonyl signals (e.g., pyridazinone C=O at ~165–170 ppm).
- X-ray crystallography : Resolve stereochemistry and confirm substituent positioning, as demonstrated for structurally related pyridazinones .
- HRMS : Validate molecular formula using electrospray ionization (ESI+) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity or bioactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model electronic properties (e.g., HOMO-LUMO gaps), electrostatic potential surfaces, and non-covalent interactions (e.g., hydrogen bonding). These insights guide hypotheses about binding affinities or metabolic stability, as shown for antiviral pyridazinones .
Q. What strategies resolve contradictions in pharmacological data for pyridazinone analogs?
- Methodological Answer :
- Dose-response studies : Test activity across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Off-target profiling : Use kinase or receptor panels to rule out nonspecific interactions.
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) to isolate SAR trends, as seen in studies on pyridazinones with inotropic activity .
Q. How do substituents on the benzodioxin and dimethoxyphenyl moieties influence metabolic stability?
- Methodological Answer :
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor depletion via LC-MS.
- Metabolite ID : Use high-resolution mass spectrometry to detect phase I (oxidation) or phase II (glucuronidation) products.
- Methoxy groups : May reduce oxidation but increase steric hindrance, delaying metabolism compared to halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
